molecular formula C16H30N2O3 B6175093 tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate CAS No. 2306263-02-3

tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate

Cat. No.: B6175093
CAS No.: 2306263-02-3
M. Wt: 298.42 g/mol
InChI Key: SSVUSTRGFAPXRX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate is a synthetic organic compound with a complex structure featuring a piperidine ring substituted with hydroxy and tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is usually introduced through esterification reactions involving tert-butyl alcohol and carboxylic acid derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes, depending on the reaction conditions.

    Reduction: The compound can be reduced to remove the hydroxy group or convert it into other functional groups.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydroxy group is replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the function of piperidine-containing molecules in biological systems. Its ability to interact with biological targets makes it useful in biochemical assays and drug discovery.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but lacks the additional piperidin-4-yl group.

    Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Contains an amino group instead of a hydroxy group.

    Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: Contains a methoxy group instead of a hydroxy group.

Uniqueness

Tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate is unique due to the presence of both hydroxy and tert-butyl ester groups on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2306263-02-3

Molecular Formula

C16H30N2O3

Molecular Weight

298.42 g/mol

IUPAC Name

tert-butyl 4-[hydroxy(piperidin-4-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-6-13(7-11-18)14(19)12-4-8-17-9-5-12/h12-14,17,19H,4-11H2,1-3H3

InChI Key

SSVUSTRGFAPXRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2CCNCC2)O

Purity

95

Origin of Product

United States

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